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Compound of Interest |

Ethyl 2-(3-hydroxyazetidin-3-
Compound Name:

yl)acetate
CAS No.: 2104248-29-3
Cat. No.: B2680830

Get Quote

Executive Summary: The "Goldilocks" Scaffold

In the landscape of saturated nitrogen heterocycles, the azetidine ring (4-membered) occupies
a unique "Goldilocks" zone between the highly strained, reactive aziridine (3-membered) and
the more flexible, lipophilic pyrrolidine (5-membered) and piperidine (6-membered) rings.

Azetidine-3-acetate derivatives (containing the -CH2-COOR maotif at the C3 position) are
particularly valuable because they introduce a specific vector extension compared to the parent
azetidine-3-carboxylic acid. This "homologation" allows for:

» Precise Spatial Projection: The methylene spacer pushes the carbonyl interaction point
further from the ring, altering the pharmacophore's reach without adding significant bulk.

o Conformational Control: The ring puckering (approx. 30°) creates distinct axial/equatorial
vectors that can be exploited to lock bioactive conformations.

o Metabolic Hardening: The strained ring is surprisingly stable to oxidative metabolism
compared to larger rings, often reducing clearance.
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Structural & Conformational Analysis
The Puckering Effect

Unlike the planar oxetane, the azetidine ring is not flat. It exists in a puckered conformation with
a barrier to inversion of approximately 1.3 kcal/mol.

» Implication: Substituents at the 3-position prefer the equatorial orientation to minimize
transannular steric interactions with the nitrogen lone pair (or N-substituent).

» Design Tip: When using azetidine-3-acetate as a linker, the acetic acid tail will predominantly
project equatorially, providing a rigid, linear exit vector that mimics trans-1,4-disubstituted
cyclohexanes but with a smaller footprint.

Physicochemical Profile (The "Magic Methyl" of Rings)
Replacing a piperidine or pyrrolidine linker with an azetidine-3-acetate motif typically results in:

o Lower LogP/LogD: The reduction in carbon count and the high polarity of the strained amine
lower lipophilicity (approx. -0.5 to -1.0 LogP unit vs. piperidine).

o Reduced Basicity: The pKa of the azetidine nitrogen (approx. 11.3) is similar to secondary
amines, but N-alkylation or acylation can modulate this significantly.

Synthetic Strategies

The synthesis of azetidine-3-acetate derivatives often avoids direct ring closure of acyclic
precursors (which is entropically disfavored) and instead relies on the functionalization of pre-
formed azetidin-3-one.

The Horner-Wadsworth-Emmons (HWE) Route
(Standard)

The most robust route involves the olefination of N-protected azetidin-3-one followed by
reduction.

o Olefination: Reaction of N-Boc-3-azetidinone with trimethyl phosphonoacetate using NaH or
DBU.
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e Reduction: Catalytic hydrogenation (Pd/C) of the resulting a,3-unsaturated ester.

» Deprotection/Functionalization: Acidic removal of the Boc group.

Aza-Michael Diversification

The intermediate from the HWE reaction (azetidin-3-ylidene acetate) is a potent Michael
acceptor.

o Strategy: Instead of reducing the double bond, nucleophiles (amines, thiols) can be added to
create 3,3-disubstituted derivatives. This allows for the rapid generation of quaternary
centers at C3, further rigidifying the scaffold.

Visualization: Synthesis & Logic
Figure 1: Synthetic Pathway & Bioisosteric Logic[1]
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Caption: Divergent synthesis of azetidine-3-acetate derivatives via HWE reaction, leading to
either saturated linkers or quaternary centers.
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Medicinal Chemistry Applications
Bioisosterism: The GABA Analogue

Azetidine-3-acetic acid is a conformationally restricted analogue of
-aminovaleric acid and a homologue of GABA (
-aminobutyric acid).

o Application: In the design of inhibitory neurotransmitter mimetics, the azetidine core restricts
the flexible GABA chain, potentially increasing selectivity for specific GABA receptor
subtypes or transporters.

Case Study: Neuroprotective Agents (AChE Inhibitors)

A recent study demonstrated the utility of 3-aryl-3-azetidinyl acetate derivatives as
Acetylcholinesterase (AChE) inhibitors.[1]

e Mechanism: The azetidine ring positions the aryl group and the ester/acid functionality to
interact with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the

enzyme.

o Outcome: The rigidity of the azetidine ring improved binding affinity compared to more
flexible linear analogues, while the acetate side chain provided the necessary length to reach
the active site serine residues.

ADME Optimization

o Metabolic Stability: The lack of adjacent hydrogen atoms on the quaternary carbon (in 3,3-
disubstituted derivatives) blocks a common metabolic soft spot found in piperidines
(oxidation alpha to the nitrogen).

e Solubility: The high

character (Fsp3) contributes to better aqueous solubility compared to aromatic linkers.

Experimental Protocol
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Protocol: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate This protocol
yields the core scaffold required for azetidine-3-acetate derivatives.

Reagents:

tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

Trimethyl phosphonoacetate

Sodium Hydride (NaH, 60% dispersion in mineral oil)[2]

Tetrahydrofuran (THF), anhydrous

Palladium on Carbon (Pd/C, 10%)
Step 1: Horner-Wadsworth-Emmons Olefination

o Activation: In a flame-dried flask under nitrogen, suspend NaH (1.1 equiv) in anhydrous THF
at 0°C. Dropwise add trimethyl phosphonoacetate (1.1 equiv). Stir for 30 mins until the
solution becomes clear (formation of phosphonate anion).

o Addition: Add a solution of N-Boc-3-azetidinone (1.0 equiv) in THF dropwise to the reaction
mixture at 0°C.

o Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor by
TLC (disappearance of ketone).

o Workup: Quench with saturated agueous NHa4Cl. Extract with Ethyl Acetate (3x).[2][3] Wash
combined organics with brine, dry over MgSOa4, and concentrate.

 Purification: Flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(2-
methoxy-2-oxoethylidene)azetidine-1-carboxylate (unsaturated ester).

Step 2: Hydrogenation
o Setup: Dissolve the unsaturated ester in Methanol (MeOH). Add 10% Pd/C (10 wt% loading).

e Reaction: Purge the vessel with Hydrogen gas (
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) and stir under a balloon of
(1 atm) for 16 hours at room temperature.

o Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with
MeOH.

« |solation: Concentrate the filtrate in vacuo. The resulting oil, tert-butyl 3-(2-methoxy-2-
oxoethyl)azetidine-1-carboxylate, is typically pure enough for the next step (>95% vyield).

Validation Check:

e 1H NMR (CDCIs): Look for the disappearance of olefinic protons (approx. 5.8 ppm) and the
appearance of the methylene doublet at C3 (approx. 2.6 ppm) and the methine multiplet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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